![molecular formula C18H23N7O2S B2781905 7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione CAS No. 872623-46-6](/img/structure/B2781905.png)
7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
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Overview
Description
Synthesis Analysis
The synthesis of derivatives of this compound involves cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromocarbonyl compounds . The use of N′-aryl-N″-(4,6-dimethylpyrimidin-2-yl)guanidines in reaction with phenacylbromides and ethyl bromoacetate led to the regioselective synthesis of derivatives .Scientific Research Applications
Pyrimidine and Purine Derivative Synthesis and Applications
Chemical Reactivity and Synthetic Methods
Pyrimidine and purine derivatives exhibit significant chemical reactivity, which can be leveraged to create a range of compounds with potential scientific and therapeutic applications. For example, Gulevskaya et al. (1994) discuss the regioselective amination of condensed pyrimidines, leading to derivatives with potential utility in medicinal chemistry and material science Gulevskaya et al., 1994. Additionally, Abdel-fattah et al. (1998) describe the synthesis of novel ring systems incorporating pyrimidine structures, underscoring the versatility of pyrimidine chemistry in creating diverse molecular architectures Abdel-fattah et al., 1998.
Potential Pharmacological Applications
Research into pyrimidine and purine derivatives also extends into pharmacological applications, where these compounds are investigated for their potential as therapeutic agents. For instance, Butler et al. (1987) explored the amnesia-reversal activity of cyclic imides, indicating the potential of pyrimidine-based compounds in cognitive and neurological disorders Butler et al., 1987. The study by El‐Sayed et al. (2009) on the anti-hepatitis B virus activity of N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives showcases the antiviral potential of these compounds El‐Sayed et al., 2009.
Material Science and Sensor Applications
The exploration of pyrimidine and purine derivatives extends beyond pharmacology into material science, where these compounds are utilized for their unique photophysical properties. Han Yan et al. (2017) synthesized pyrimidine-phthalimide derivatives with applications in pH sensing, demonstrating the utility of pyrimidine derivatives in developing novel sensors and optoelectronic devices Han Yan et al., 2017.
Mechanism of Action
Target of Action
The primary target of this compound is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose .
Mode of Action
The compound interacts with the α-amylase enzyme, inhibiting its activity . This interaction results in a slower digestion and absorption of carbohydrates, leading to a more regulated and progressive release of glucose into the circulation .
Biochemical Pathways
The inhibition of α-amylase activity affects the carbohydrate metabolism pathway . By reducing the activity of this enzyme, the rapid breakdown of complex carbohydrates into glucose is prevented. This, in turn, helps to control the rise in blood glucose levels following a meal, which can be beneficial in managing hyperglycemia .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties were evaluated via in silico ADMET and molecular docking analysis . The most active compounds displayed a binding affinity from −8.2 and −8.5 kcal/mol . These properties impact the bioavailability of the compound, influencing its therapeutic effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action include excellent antidiabetic action, with IC 50 values in the 0.252–0.281 mM range . The percent inhibition values for the most active compounds varied from 97.79±2.86% to 85.56±4.13%, outperforming the standard (acarbose) .
properties
IUPAC Name |
7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O2S/c1-11-10-12(2)20-16(19-11)28-9-8-25-13-14(23(3)18(27)22-15(13)26)21-17(25)24-6-4-5-7-24/h10H,4-9H2,1-3H3,(H,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLDXJFDMZSBOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCN2C3=C(N=C2N4CCCC4)N(C(=O)NC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-((4,6-dimethylpyrimidin-2-yl)thio)ethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione |
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